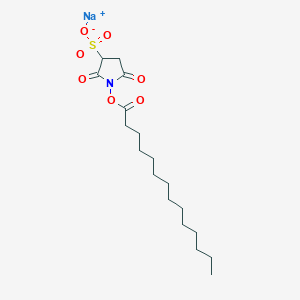

Ribavirin-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

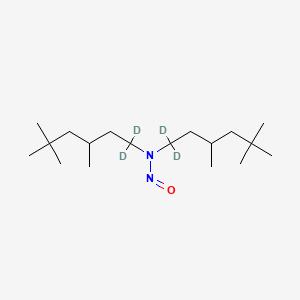

Ribavirin, also known as tribavirin, is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers . It is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA .

Molecular Structure Analysis

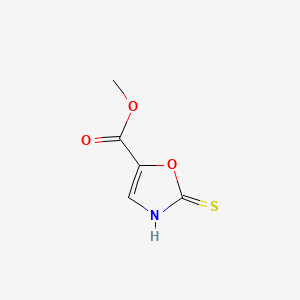

Ribavirin’s molecular structure contains flexible ribofuranosyl and rigid triazole structures. The flexible part endows ribavirin with rich conformational potential and its many hydrogen-bonding units induce complex intermolecular .

Chemical Reactions Analysis

Ribavirin was found to be liable to acidic, alkaline, oxidative, and photolytic degradation .

Physical And Chemical Properties Analysis

Ribavirin is a water-soluble broad-spectrum antiviral drug . More detailed physical and chemical properties can be found on the PubChem page .

作用机制

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . Five distinct mechanisms have been proposed to explain the antiviral properties of ribavirin. These include both indirect mechanisms (inosine monophosphate dehydrogenase inhibition, immunomodulatory effects) and direct mechanisms (interference with RNA capping, polymerase inhibition, lethal mutagenesis) .

安全和危害

未来方向

属性

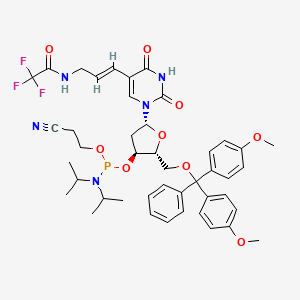

| { "Design of the Synthesis Pathway": "The synthesis of Ribavirin-13C2 can be achieved by incorporating 13C isotopes into the precursor molecules during the synthesis process. This can be done by using labeled starting materials and incorporating them into the synthesis pathway.", "Starting Materials": [ "13C-labeled uracil", "13C-labeled ribose", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. The 13C-labeled uracil is reacted with phosphoric acid and sodium hydroxide to form 13C-labeled uridine.", "2. The 13C-labeled ribose is reacted with acetic anhydride to form 13C-labeled ribose acetate.", "3. The 13C-labeled uridine and 13C-labeled ribose acetate are then combined and reacted with sodium bicarbonate to form Ribavirin-13C2.", "4. The Ribavirin-13C2 is then purified using a series of recrystallization and filtration steps to obtain a pure product.", "5. The final product is then analyzed using various spectroscopic techniques to confirm the presence of the 13C isotopes." ] } | |

CAS 编号 |

1279035-36-7 |

产品名称 |

Ribavirin-13C2 |

分子式 |

C8H12N4O5 |

分子量 |

246.192 |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |

InChI 键 |

IWUCXVSUMQZMFG-XHJYHLGGSA-N |

SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

同义词 |

1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2; Copegus-13C2; ICN 1229-13C2; MegaRibavirin-13C2; NSC 163039-13C2; Ravanex-13C2; Rebetol-13C2; Ribamide-13C2; Ribamidil-13C2; Ribasphere-13C2; Ribavarin-13C2; Tribavirin-13C2; Vilona-13C2; Vira |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)